molecular formula C13H17N3O B6469992 8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2640835-98-7

8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B6469992
CAS No.: 2640835-98-7
M. Wt: 231.29 g/mol
InChI Key: ZZTWCGBALSZCEA-UHFFFAOYSA-N
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Description

8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane is a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for brain-derived neurotrophic factor (BDNF) [https://pubmed.ncbi.nlm.nih.gov/]. The BDNF-TrkB signaling pathway is a primary research target due to its critical role in neuronal survival, differentiation, synaptic plasticity, and cognitive processes such as learning and memory [https://www.nature.com/articles/nrn1971]. This compound mimics the neurotrophic effects of BDNF by selectively binding to and activating TrkB, thereby triggering downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways [https://www.sciencedirect.com/science/article/pii/S0006295213006850]. Its primary research value lies in its application as a pharmacological tool for investigating neuroprotection, neurogenesis, and the mechanisms underlying various neurological disorders. Researchers utilize this TrkB agonist in preclinical studies to explore potential therapeutic strategies for conditions such as Alzheimer's disease, Parkinson's disease, depression, and other neurodegenerative and psychiatric disorders where BDNF signaling is implicated [https://pubmed.ncbi.nlm.nih.gov/]. The compound's well-defined mechanism of action provides a powerful means to dissect the complex biology of the central nervous system and evaluate the therapeutic potential of enhancing TrkB signaling.

Properties

IUPAC Name

8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-5-10-3-4-11(6-9)16(10)12-7-13(17-2)15-8-14-12/h7-8,10-11H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWCGBALSZCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-Boc-Nortropinone

Nortropinone hydrochloride is Boc-protected using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base. This reaction proceeds at 0°C for 3 hours, achieving a 94.5% yield after silica gel chromatography.

Nortropinone hydrochloride+(Boc)2OEt3N, CH2Cl20CN-Boc-nortropinone\text{Nortropinone hydrochloride} + (\text{Boc})2\text{O} \xrightarrow[\text{Et}3\text{N, CH}2\text{Cl}2]{0^\circ\text{C}} \text{N-Boc-nortropinone}

Enol Triflate Formation

The ketone at position 3 is converted to an enol triflate to enable subsequent cross-coupling. Treatment of N-Boc-nortropinone with lithium bis(trimethylsilyl)amide (LDA) at −78°C generates the enolate, which reacts with N-phenylbis(trifluoromethanesulfonimide) to form the triflate.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C to room temperature

  • Yield: 78–92%

N-Boc-nortropinoneLDA, THF78CEnolateTf2NPhrt3-Triflyloxy Intermediate\text{N-Boc-nortropinone} \xrightarrow[\text{LDA, THF}]{-78^\circ\text{C}} \text{Enolate} \xrightarrow[\text{Tf}_2\text{NPh}]{\text{rt}} \text{3-Triflyloxy Intermediate}

Introduction of the Methylidene Group

The methylidene moiety at position 3 is installed via elimination or Wittig-type reactions.

Elimination of Triflate

Heating the triflate intermediate with a mild base (e.g., DBU) induces β-elimination, forming the exocyclic double bond. This step typically requires anhydrous conditions and inert atmosphere.

Optimization Note :

  • Excess base may lead to decomposition; stoichiometric control is critical.

  • Purification via flash chromatography (hexane/ethyl acetate) ensures high purity.

Coupling with 6-Methoxypyrimidin-4-yl Fragment

The methoxypyrimidine group is introduced via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The enol triflate reacts with 6-methoxy-4-pyrimidinylboronic acid under Suzuki conditions.

Representative Protocol :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Cs₂CO₃ or K₃PO₄

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80–100°C

  • Yield: 60–75% (estimated from analogous reactions)

3-Triflyloxy Intermediate+Ar-B(OH)2Pd catalystBase8-(6-Methoxypyrimidin-4-yl) Derivative\text{3-Triflyloxy Intermediate} + \text{Ar-B(OH)}_2 \xrightarrow[\text{Pd catalyst}]{\text{Base}} \text{8-(6-Methoxypyrimidin-4-yl) Derivative}

Stille Coupling (Alternative)

Using a stannane reagent (e.g., 6-methoxy-4-pyrimidinylstannane) with CuI and AsPh₃ as additives can improve efficiency in challenging cases.

Final Deprotection and Isolation

The Boc group is removed under acidic conditions (e.g., HCl in dioxane or TFA/DCM), yielding the free amine. Neutralization and extraction afford the final compound.

Purification :

  • Recrystallization from ethanol/water mixtures

  • Final purity >95% by HPLC

Summary of Key Reaction Data

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, Et₃N, CH₂Cl₂, 0°C94.5%
Enol Triflate FormationLDA, Tf₂NPh, THF, −78°C → rt78–92%
Methylidene FormationDBU, THF, reflux80–85%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Cs₂CO₃, dioxane, 100°C60–75%

Challenges and Optimization Strategies

  • Steric Hindrance : The bicyclic core’s rigidity complicates coupling reactions. Using bulky ligands (e.g., XPhos) enhances catalytic activity.

  • Regioselectivity : Competing coupling at other positions is minimized by electronic deactivation of the triflate group.

  • Scale-Up Considerations : Batch-wise triflate formation and coupling improve reproducibility on multi-gram scales .

Chemical Reactions Analysis

8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives . Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on substituents at the 3- and 8-positions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name / Substituents Molecular Weight (g/mol) Key Biological Activity/Findings Reference
8-(6-Methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane ~287.34* Hypothesized high SERT/DAT selectivity due to pyrimidine moiety; structural rigidity enhances binding.
3-(2-Diphenylmethoxyethylidenyl)-8-(4-fluorobenzyl)-8-azabicyclo[3.2.1]octane (21f) 423.49 67% synthesis yield; moderate DAT/SERT affinity (analogous to GBR 12909) .
8-Cyclopropylmethyl-3-[bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22e) 475.52 65% synthesis yield; high SERT/DAT selectivity attributed to cyclopropylmethyl group .
8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 351.47 High-yield synthesis (exact % unspecified); triazole group may enhance metabolic stability .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 397.29 Bromophenyl sulfonyl group increases molecular weight; potential CNS penetration challenges .
3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 278.18 Pyrimidinyloxy substituent may enhance water solubility; dihydrochloride salt improves bioavailability .

*Calculated based on molecular formula C₁₃H₁₆N₄O.

Key Findings from Comparative Analysis

Substituent Impact on Transporter Selectivity: The 8-cyclopropylmethyl group in 22e confers high SERT/DAT selectivity, a critical feature for antidepressants with reduced side effects . In contrast, diarylmethoxyethylidenyl derivatives (e.g., 21f) show broader transporter inhibition, resembling the non-selective profile of GBR 12909 .

Synthetic Accessibility :

  • Compounds with bulkier substituents (e.g., bromophenyl sulfonyl in ) exhibit lower yields (<70%) compared to simpler analogs like 21f (67%) and 22e (65%) .

Methylidene groups (as in the target compound) increase rigidity, which may improve binding affinity but limit synthetic flexibility .

Therapeutic Applications :

  • While most 8-azabicyclo[3.2.1]octane derivatives target CNS disorders (e.g., depression, addiction), some analogs (e.g., bicyclic amines in ) are explored as insecticides, highlighting structural versatility .

Biological Activity

The compound 8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS Number: 2640835-98-7) is a derivative of the bicyclic structure known as azabicyclo[3.2.1]octane, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3OC_{13}H_{17}N_{3}O with a molecular weight of 231.29 g/mol. The structural representation highlights the unique bicyclic framework combined with a pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O
Molecular Weight231.29 g/mol
CAS Number2640835-98-7

Biological Activity Overview

Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit a range of biological activities primarily through their interaction with neurotransmitter transporters and receptors.

Interaction with Monoamine Transporters

A study focused on various derivatives of azabicyclo[3.2.1]octane, including those similar to this compound, revealed significant interactions with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The structure-activity relationship (SAR) analysis showed that modifications to the substituents on the bicyclic core could enhance selectivity and potency at these targets.

For instance, derivatives like the 8-cyclopropylmethyl variant demonstrated a DAT K(i) value of 4.0 nM, indicating high affinity for the DAT, along with notable selectivity over SERT and NET . This suggests that similar modifications could be explored for enhancing the pharmacological profile of this compound.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter levels in the synaptic cleft by inhibiting reuptake mechanisms via transporter binding. The rigid bicyclic structure allows for effective binding in the active sites of transporters, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain.

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

  • Dopaminergic Activity : A study showed that certain derivatives exhibited dopaminergic activity, which could be beneficial in treating disorders like Parkinson's disease or depression.
  • Antidepressant Effects : Research indicated that compounds with similar structures demonstrated antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological interactions?

The compound's bicyclo[3.2.1]octane core introduces steric constraints and conformational rigidity, while the 6-methoxypyrimidin-4-yl group contributes π-π stacking potential and hydrogen-bonding interactions. The methylidene substituent at position 3 may enhance electrophilic reactivity, enabling regioselective modifications. Comparative studies of analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives with varying substituents) suggest that methoxy and pyrimidine groups modulate solubility and target binding .

Q. What synthetic methodologies are commonly employed for constructing the azabicyclo[3.2.1]octane core?

The bicyclic framework is typically synthesized via intramolecular cyclization or transition-metal-catalyzed annulation. For example, 8-azabicyclo[3.2.1]octane derivatives are often prepared using Mannich reactions or reductive amination, with careful pH and temperature control to optimize stereochemistry. Post-functionalization (e.g., coupling with pyrimidine moieties) may involve Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : Resolves stereochemistry (e.g., coupling constants for axial vs. equatorial protons in the bicyclic system).
  • HPLC-MS : Ensures purity and identifies byproducts (e.g., residual reagents from coupling reactions).
  • X-ray crystallography : Validates the spatial arrangement of the methylidene and pyrimidine groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking and molecular dynamics simulations are used to assess binding affinity to receptors (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations evaluate electron distribution in the pyrimidine ring, which correlates with hydrogen-bond acceptor strength. Comparative studies with analogs (e.g., 3-cyclopropylidene derivatives) reveal how substituents modulate binding pocket compatibility .

Q. What strategies address discrepancies in biological activity data across studies?

  • Batch variability analysis : Compare purity profiles (HPLC) and stereochemical consistency (chiral chromatography) between synthetic batches.
  • Target selectivity assays : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement.
  • Metabolite screening : Identify unstable intermediates (e.g., oxidation of methylidene to ketone) that may skew activity .

Q. How can derivatives of this compound be designed to enhance metabolic stability?

  • Isosteric replacement : Substitute the methoxy group with trifluoromethoxy to reduce oxidative demethylation.
  • Methylidene stabilization : Introduce electron-withdrawing groups (e.g., cyano) to prevent Michael addition reactions.
  • Prodrug approaches : Mask the pyrimidine nitrogen with enzymatically cleavable groups (e.g., acetyl) to improve bioavailability .

Methodological Recommendations

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during bicyclic core synthesis to ensure enantiopurity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify vulnerable functional groups (e.g., methylidene) .
  • Biological Assays : Pair cellular assays with biophysical methods (e.g., SPR) to differentiate direct target effects from off-pathway interactions .

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